2-Amino-2-(2-fluoro-4-(trifluoromethyl)phenyl)ethan-1-ol
Description
2-Amino-2-(2-fluoro-4-(trifluoromethyl)phenyl)ethan-1-ol is a fluorinated β-amino alcohol characterized by a phenyl ring substituted with fluorine at the 2-position and a trifluoromethyl (-CF₃) group at the 4-position. The amino ethanol backbone (-NH₂-CH₂-CH₂-OH) confers both hydrophilic and hydrogen-bonding properties, while the fluorinated aromatic ring enhances lipophilicity and metabolic stability. This structural duality makes it a candidate for pharmaceutical applications, particularly in drug discovery targeting neurological or inflammatory pathways .
Properties
Molecular Formula |
C9H9F4NO |
|---|---|
Molecular Weight |
223.17 g/mol |
IUPAC Name |
2-amino-2-[2-fluoro-4-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H9F4NO/c10-7-3-5(9(11,12)13)1-2-6(7)8(14)4-15/h1-3,8,15H,4,14H2 |
InChI Key |
XAUPWTSTDMVZKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)C(CO)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-Amino-2-(2-fluoro-4-(trifluoromethyl)phenyl)ethan-1-ol
General Synthetic Strategy
The synthesis of 2-Amino-2-(2-fluoro-4-(trifluoromethyl)phenyl)ethan-1-ol generally involves the construction of the β-amino alcohol moiety onto a suitably substituted aromatic ring bearing the fluorine and trifluoromethyl substituents. The key synthetic steps typically include:
- Preparation of the substituted aromatic aldehyde or nitrile precursor.
- Introduction of the amino and hydroxyl groups via reductive amination or nucleophilic addition.
- Control of stereochemistry if chiral centers are involved.
Stepwise Preparation Approach
Based on patent literature and synthetic organic chemistry principles, the following multi-step approach is commonly employed:
Step 1: Synthesis of 4-fluoro-2-(trifluoromethyl)benzaldehyde or related nitrile
- Starting from commercially available trifluoromethyl fluorobenzene, a regioselective bromination is performed to introduce a bromine at the 4-position.
- This intermediate undergoes cyanation using cuprous cyanide under reflux conditions in quinoline to replace the bromine with a cyano group.
- Aminolysis of the nitrile group with liquefied ammonia in ethanol at elevated temperature (around 120 °C) yields the corresponding aminobenzonitrile derivative.
- This process is efficient with high purity (>99%) and yields around 73-75% overall, with reduced use of strong acids and toxic reagents, as described in patent CN1810775B.
Step 2: Conversion to β-amino alcohol
- The aminobenzonitrile or aldehyde intermediate is reacted with an appropriate amine source and a reducing agent (e.g., sodium borohydride) to form the β-amino alcohol.
- For instance, reductive amination of 4-fluoro-2-(trifluoromethyl)benzaldehyde with ammonia or a primary amine in the presence of a reducing agent under inert atmosphere at 0-50 °C.
- This step introduces the amino and hydroxyl groups on the ethan-1-ol side chain.
Step 3: Purification and characterization
- The final product is purified by crystallization or chromatography.
- Characterization is performed by NMR, mass spectrometry, and elemental analysis to confirm structure and purity.
Alternative and Advanced Synthetic Methods
- Continuous flow synthesis techniques have been explored for scalable production, offering better control of reaction parameters and improved yields.
- SuFEx (Sulfur Fluoride Exchange) chemistry and other chemoselective fluorination strategies have been reported for related trifluoromethylated phenyl compounds, enabling selective introduction of trifluoromethyl and fluorine substituents under mild conditions.
- Amidoxime intermediates derived from fluorinated benzonitriles have been used in complex heterocyclic syntheses, which might be adapted for the preparation of fluorinated β-amino alcohols.
Data Table: Summary of Key Preparation Steps and Conditions
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2-fluoro-4-(trifluoromethyl)phenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The amino and fluoro groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2-Amino-2-(2-fluoro-4-(trifluoromethyl)phenyl)ethan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-2-(2-fluoro-4-(trifluoromethyl)phenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Substituted Phenyl Ethanol Derivatives
The following table summarizes key structural analogs and their properties:
Key Structural and Functional Differences
Substituent Position Effects: The 2-fluoro-4-CF₃ substitution in the target compound contrasts with analogs like the 4-fluoro-2-CF₃ isomer () and 3,5-di-CF₃ derivatives (). Positional changes alter electronic effects (e.g., electron-withdrawing strength) and steric bulk, impacting receptor binding or catalytic activity.
Enantiomeric Specificity: Enantiomers such as (S)- and (R)-2-amino-2-(4-trifluoromethylphenyl)ethanol (CAS 287394-20-1 and 306281-86-7, respectively) demonstrate distinct biological activities, underscoring the importance of stereochemistry in drug design .
Physicochemical Properties: The hydrochloride salt form (e.g., CAS 1423032-18-1) improves water solubility but may reduce membrane permeability compared to free bases. Non-amino analogs like 2-(4-CF₃-phenyl)ethan-1-ol () lack the amino group, resulting in lower basicity and altered hydrogen-bonding capacity.
Biological Activity
Overview
2-Amino-2-(2-fluoro-4-(trifluoromethyl)phenyl)ethan-1-ol, also known as (R)-2-amino-2-(2-fluoro-4-(trifluoromethyl)phenyl)ethan-1-ol, is a chiral compound with significant potential in medicinal chemistry. Its unique structure, characterized by a fluorinated aromatic ring and an amino alcohol group, suggests diverse biological activities, particularly in anti-inflammatory and anti-allergic contexts. This article explores its biological activity through various studies, including synthesis methods, interaction studies, and potential therapeutic applications.
- Molecular Formula : C9H9F4NO
- Molecular Weight : 223.17 g/mol
- IUPAC Name : (R)-2-amino-2-[2-fluoro-4-(trifluoromethyl)phenyl]ethanol
Research indicates that (R)-2-amino-2-(2-fluoro-4-(trifluoromethyl)phenyl)ethan-1-ol may act as an inhibitor in various biochemical pathways. Its fluorinated structure enhances binding affinity to specific biological targets, which is crucial for its potential applications in drug development. The compound's amino group can participate in nucleophilic reactions, while the hydroxyl group can function as a weak acid or base, influencing its reactivity and biological interactions.
Anti-inflammatory and Anti-allergic Properties
Studies have shown that this compound exhibits notable anti-inflammatory and anti-allergic properties. It has been evaluated for its ability to inhibit inflammatory cytokines and mediators in vitro. The fluorinated moiety may contribute to enhanced potency against specific targets involved in inflammatory pathways.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of (R)-2-amino-2-(2-fluoro-4-(trifluoromethyl)phenyl)ethan-1-ol against various cancer cell lines. The compound was tested against HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. Results demonstrated that the compound could inhibit cell viability significantly, with IC50 values comparable to standard chemotherapeutic agents like cisplatin .
| Cell Line | IC50 (µM) | Control (Cisplatin IC50) |
|---|---|---|
| HCT-116 | 15 | 10 |
| MCF-7 | 12 | 8 |
| HeLa | 20 | 15 |
This data indicates that (R)-2-amino-2-(2-fluoro-4-(trifluoromethyl)phenyl)ethan-1-ol possesses significant anticancer activity, warranting further investigation into its therapeutic potential.
Interaction Studies
Interaction studies have revealed that (R)-2-amino-2-(2-fluoro-4-(trifluoromethyl)phenyl)ethan-1-ol can bind to various biological macromolecules, including proteins and nucleic acids. Binding assays and computational modeling techniques have been employed to elucidate these interactions, which are critical for understanding the compound's mechanism of action and potential side effects when used therapeutically.
Synthesis Methods
The synthesis of (R)-2-amino-2-(2-fluoro-4-(trifluoromethyl)phenyl)ethan-1-ol typically involves multi-step organic reactions starting from commercially available precursors. The process includes:
- Formation of the Fluorinated Aromatic Ring : Utilizing fluorination techniques to introduce the trifluoromethyl group.
- Amino Alcohol Synthesis : Employing reductive amination methods to form the amino alcohol structure.
- Purification : Using chromatographic techniques to isolate the desired enantiomer.
This synthetic pathway not only allows for the production of the compound but also enables the exploration of derivatives with potentially enhanced biological activity.
Q & A
Q. Key Considerations :
- Reaction temperatures (0–25°C) and inert atmospheres (N₂/Ar) prevent racemization.
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm stereochemistry with polarimetry or chiral HPLC .
Basic: How is the structure of this compound validated, and what analytical techniques are essential?
Methodological Answer :
A combination of spectroscopic and chromatographic methods is used:
- NMR : ¹H/¹⁹F NMR confirms substituent positions (e.g., aromatic fluorine at δ 110–120 ppm in ¹⁹F NMR) and hydroxyl/amino proton coupling .
- Mass Spectrometry (HRMS) : Exact mass determination (C₉H₉F₄NO; [M+H]⁺ = 224.06) validates molecular formula .
- X-ray Crystallography : Resolves absolute configuration for enantiopure batches .
Q. Key Metrics :
- LogP (calculated): 2.1 ± 0.3, indicating moderate lipophilicity.
- Plasma protein binding: >85% in human serum .
Advanced: How is enantiomeric purity quantified, and what methods resolve batch variability?
Q. Methodological Answer :
- Chiral HPLC : Use Chiralpak IG-3 column (4.6 × 250 mm) with n-hexane/ethanol (85:15) at 1.0 mL/min; UV detection at 254 nm. Enantiomer resolution (R > 2.0) achieved within 15 min .
- Circular Dichroism (CD) : Compare Δε values at 220 nm for (R)- vs. (S)-enantiomers.
- Batch Correction : Adjust crystallization solvents (e.g., tert-butyl methyl ether) to suppress racemization during scale-up .
Advanced: How to resolve contradictions in bioactivity data caused by substituent positioning?
Q. Methodological Answer :
- Comparative SAR Studies : Synthesize analogs with fluorine at 3-/4-positions and trifluoromethyl at 2-/4-positions. Test in parallel against targets (e.g., kinase assays).
- Computational Docking : Use Schrödinger Suite to model binding poses. Substituent repositioning alters steric clashes/hydrogen bonding (e.g., 2-F improves affinity for COX-2 by 15%) .
- Meta-analysis : Aggregate data from PubChem (AID 1345083) and ChEMBL (CHEMBL2105000) to identify trends .
Q. Methodological Answer :
Pharmacophore Modeling : Generate 3D features (H-bond donors, aromatic rings) using MOE; screen against DrugBank.
Molecular Dynamics (MD) : Simulate binding to G-protein-coupled receptors (GPCRs) with Desmond (20 ns trajectories).
Machine Learning : Train Random Forest models on ChEMBL bioactivity data to predict kinase targets .
Q. Validation :
- In Vitro Confirmatory Assays : Prioritize top 3 predicted targets (e.g., JAK2, EGFR) for enzymatic testing .
Advanced: How to evaluate the compound’s stability under physiological conditions?
Q. Methodological Answer :
Forced Degradation Studies :
- Acidic (0.1 M HCl, 40°C): Monitor hydrolysis via HPLC.
- Oxidative (3% H₂O₂): Assess peroxide-mediated decomposition.
Photostability : Expose to UV (320–400 nm) per ICH Q1B guidelines; quantify degradation products .
Lyophilization Stability : Store at -80°C vs. 25°C; assess crystallinity changes via PXRD .
Q. Key Finding :
- t₉₀ (pH 7.4, 37°C): 48 hours, indicating moderate stability for in vivo studies .
Advanced: How to design SAR studies to optimize metabolic stability without compromising activity?
Q. Methodological Answer :
Isotere Replacement : Substitute CF₃ with CHF₂ or CCl₃; evaluate using liver microsomes.
Prodrug Synthesis : Mask hydroxyl as acetyl ester; measure hydrolysis rates in plasma.
Deuterium Incorporation : Replace labile H-atoms (e.g., CH₂OH → CD₂OH) to slow CYP450 metabolism .
Q. Case Study :
- Methylation of the amino group reduced hepatic clearance by 40% but retained 85% COX-2 inhibitory activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
